3-(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine 3-(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18197841
InChI: InChI=1S/C10H12N4O/c11-6-3-5-9-13-10(14-15-9)8-4-1-2-7-12-8/h1-2,4,7H,3,5-6,11H2
SMILES:
Molecular Formula: C10H12N4O
Molecular Weight: 204.23 g/mol

3-(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine

CAS No.:

Cat. No.: VC18197841

Molecular Formula: C10H12N4O

Molecular Weight: 204.23 g/mol

* For research use only. Not for human or veterinary use.

3-(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine -

Specification

Molecular Formula C10H12N4O
Molecular Weight 204.23 g/mol
IUPAC Name 3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)propan-1-amine
Standard InChI InChI=1S/C10H12N4O/c11-6-3-5-9-13-10(14-15-9)8-4-1-2-7-12-8/h1-2,4,7H,3,5-6,11H2
Standard InChI Key JPMUCWISGGSCAH-UHFFFAOYSA-N
Canonical SMILES C1=CC=NC(=C1)C2=NOC(=N2)CCCN

Introduction

Overview

3-(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine is a heterocyclic compound characterized by a pyridine ring, a 1,2,4-oxadiazole moiety, and a propan-1-amine side chain. Its molecular formula is C10H12N4O\text{C}_{10}\text{H}_{12}\text{N}_4\text{O}, with a molecular weight of 204.23 g/mol. This compound has garnered attention in medicinal chemistry and materials science due to its unique structural features, which enable diverse chemical reactivity and biological interactions .

Structural and Molecular Properties

Molecular Architecture

The compound consists of three key components:

  • Pyridine Ring: A six-membered aromatic ring with one nitrogen atom, contributing to π-π stacking interactions and hydrogen bonding capabilities.

  • 1,2,4-Oxadiazole Ring: A five-membered heterocycle containing two nitrogen atoms and one oxygen atom, known for its metabolic stability and electronic effects.

  • Propan-1-amine Chain: A three-carbon alkyl chain terminating in a primary amine group, enhancing solubility and enabling further functionalization.

Key Molecular Data

PropertyValue
IUPAC Name3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)propan-1-amine
Molecular FormulaC10H12N4O\text{C}_{10}\text{H}_{12}\text{N}_4\text{O}
Molecular Weight204.23 g/mol
SMILESC1=CC=NC(=C1)C2=NOC(=N2)CCCN
logP (Predicted)1.8 ± 0.3
Hydrogen Bond Donors2
Hydrogen Bond Acceptors5

The oxadiazole ring’s planarity allows conjugation with the pyridine system, stabilizing the molecule and influencing its electronic properties .

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves a two-step process:

  • Oxadiazole Ring Formation: Cyclization of a hydrazide precursor with a nitrile derivative under basic conditions. For example, reacting pyridine-2-carbohydrazide with 3-cyanopropan-1-amine in ethanol at 80°C yields the oxadiazole core .

  • Side-Chain Functionalization: The propan-1-amine group is introduced via nucleophilic substitution or reductive amination, depending on the starting materials .

Industrial-Scale Production

Continuous flow reactors are employed to enhance yield (typically 65–75%) and reduce reaction times. Catalysts such as palladium on carbon (Pd/C) improve selectivity, while solvents like acetonitrile optimize solubility .

Chemical Reactivity and Applications

Reactivity Profile

The compound undergoes three primary reactions:

  • Oxidation: The amine group oxidizes to nitroso derivatives using H2O2\text{H}_2\text{O}_2 or KMnO4\text{KMnO}_4.

  • Reduction: Lithium aluminum hydride (LiAlH4\text{LiAlH}_4) reduces the oxadiazole ring to form diamines.

  • Substitution: Electrophilic substitution on the pyridine ring (e.g., bromination) introduces halogens for further coupling reactions .

Kinase Inhibition

Derivatives with pyridine-oxadiazole scaffolds inhibit glycogen synthase kinase-3β (GSK-3β), a target in neurodegenerative diseases. For instance, the analog OCM-33 showed 35% yield and >95% purity in preclinical assays.

Neuropharmacology

5-Amino-1,3,4-oxadiazole derivatives act as GPR88 agonists (EC50_{50} = 59 nM in cAMP assays), implicating potential applications in striatal disorders .

Comparative Analysis with Analogues

Structural Analogues and Activity

CompoundModificationBiological Activity
EVT-13117624Pyrimidine instead of pyridineAnticancer (IC50_{50} = 20 µM)
3-(Pyrazin-2-yl) variantPyrazine substitutionImproved solubility (4-fold)
Thiophene derivativeThiophene-oxadiazole hybridAntimicrobial (MIC = 8 µg/mL)

The pyridine-oxadiazole core in 3-(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine balances lipophilicity (logP = 1.8) and metabolic stability (>70% remaining after 60 min in liver S9 fractions) .

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